molecular formula C12H13BrO3 B2705889 Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1555708-89-8

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No. B2705889
CAS RN: 1555708-89-8
M. Wt: 285.137
InChI Key: LHYBWCQOBNAJJF-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate, also known as 4-bromophenyl-3-hydroxycyclobut-3-en-1-yl methylcarbamate (BPCHC), is a synthetic compound that has been studied for its potential applications in scientific research. BPCHC is a cyclic compound with a unique structure and properties, which makes it a valuable tool for studying various biological processes. In

properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYBWCQOBNAJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed tetrahydrofuran (12 L), 1,4-dibromobenzene (2020 g, 8.56 mol, 1.03 equiv), followed by the addition of n-BuLi (3566 mL, 1.03 equiv, 2.4 M) dropwise with stirring at −78° C. The mixture was stirred at −78° C. for 1 h. Into another 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of methyl 3-oxocyclobutane-1-carboxylate (1064 g, 8.30 mol, 1.00 equiv) in tetrahydrofuran (4 L). To this was added the resulting solution in the first flask dropwise with stirring at −78° C. The resulting solution was stirred overnight at 25° C. This reaction was repeated for 2 more times. The reaction was then quenched by the addition of 15 L of saturated aqueous NH4Cl, concentrated under vacuum, diluted with 15 L of H2O and extracted with 2×5 L of ethyl acetate. The organic layers were combined, washed with 1×8 L of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 6500 g (92%) of methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate as a dark red oil.
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
3566 mL
Type
reactant
Reaction Step Two
Quantity
1064 g
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Quantity
12 L
Type
solvent
Reaction Step Five

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